Several methods have been reported for the synthesis of N-(4-chlorophenyl)piperidin-4-amine. One common approach involves the reaction of 4-chloronitrobenzene with N-benzylpiperidin-4-one, followed by reduction of the nitro group to an amine. [, , , ]
Another method involves a multistep synthesis starting from commercially available materials like 4-chlorobenzaldehyde and ethyl piperidine-4-carboxylate. [, , ] The process generally involves the formation of an imine intermediate, followed by a reduction step to yield the desired product.
N-(4-chlorophenyl)piperidin-4-amine comprises a piperidine ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with an amine group. [] Density Functional Theory (DFT) calculations have been employed to study the electronic structure and properties of this molecule and its derivatives. [, , , ]
These studies provide insights into the molecular geometry, bond lengths, bond angles, and electron density distribution. For instance, DFT calculations revealed that the piperidine ring adopts a chair conformation in the most stable form of N-(4-chlorophenyl)piperidin-4-amine. [, ]
N-(4-chlorophenyl)piperidin-4-amine undergoes various chemical reactions typical of amines and substituted piperidines. [, , , , ] These reactions include:
Several N-(4-chlorophenyl)piperidin-4-amine derivatives exhibit promising anti-cancer activity. [, , ] For example, compound M22, a selective inhibitor of NEDD8 activating enzyme (NAE), displayed potent anti-proliferative effects against multiple cancer cell lines and demonstrated in vivo tumor growth inhibition in mice. []
ELB139, a partial benzodiazepine agonist, showed significant anxiolytic activity in various animal models of anxiety without inducing sedation or tolerance, a common side effect of traditional benzodiazepines. []
Derivatives like SR141716A and MK-5596 act as potent and selective cannabinoid-1 receptor (CB1R) inverse agonists. [, ] They have demonstrated efficacy in reducing body weight and food intake in animal models of obesity, highlighting their potential as anti-obesity agents. []
GSK583, a highly potent and selective inhibitor of RIP2 kinase, exemplifies the application of this scaffold in targeting specific kinases. [] This compound has proven valuable in elucidating the role of RIP2 in inflammatory signaling pathways.
Studies have investigated the potential of N-(4-chlorophenyl)piperidin-4-amine derivatives as anti-tuberculosis agents. [] Some derivatives exhibited promising inhibitory activity against Mycobacterium tuberculosis, particularly when combined with other anti-tuberculosis drugs.
CPI-1205, a potent and selective inhibitor of histone methyltransferase EZH2, represents another successful application of this scaffold in targeting epigenetic regulators. [] This compound showed potent antitumor activity in preclinical models and is currently in Phase I clinical trials for B-cell lymphoma.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2